BE“GHE Foundational & Exploratory

Check Availability & Pricing

Crystal Structure Analysis of 2,4,6-
Trifluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,6-Trifluoroaniline

Cat. No.: B1293507

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure
analysis of 2,4,6-Trifluoroaniline. The information presented herein is intended to support
researchers, scientists, and professionals in the field of drug development by offering detailed
crystallographic data, experimental protocols, and a visualization of the underlying molecular
interactions.

Crystallographic Data Summary

The crystal structure of 2,4,6-Trifluoroaniline (CsH4F3N) has been determined by single-
crystal X-ray diffraction.[1] The compound crystallizes in an orthorhombic system.[1] A
summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2,4,6-Trifluoroaniline[1]
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Parameter Value

Crystal Data

Chemical Formula CeHaFsN
Formula Weight 147.10 g/mol
Crystal System Orthorhombic
Space Group Pbca

a 6.3220 (6) A

b 24.792 (2) A

c 3.8545 (5) A
Volume 604.14 (11) As
z 4

Calculated Density 1.617 Mg/m3

Data Collection

Diffractometer Oxford Diffraction KappaCCD
Radiation Mo Ka (A = 0.71073 A)
Temperature 200 (2) K

Measured Reflections 4517

Independent Reflections 775

Reflections with | > 20(1) 489

R_int 0.034

Refinement

Refinement on F2

R[F? > 20(F?)] 0.034

wWR(F?) 0.082
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Goodness-of-fit (S) 0.94
Parameters 91

H-atom Treatment Constrained
Ap_max 0.13e A3
Ap_min -0.16 e A3

Experimental Protocols
Crystal Growth

Crystals of 2,4,6-Trifluoroaniline suitable for X-ray diffraction were obtained from the
commercially available compound (Fluorochem).[1] The crystallization was achieved by cooling
the compound to 4 °C.[1]

X-ray Data Collection and Structure Refinement

A single crystal of 2,4,6-Trifluoroaniline with dimensions 0.50 x 0.09 x 0.05 mm was used for
data collection.[1] The data were collected on an Oxford Diffraction KappaCCD diffractometer
using Mo Ka radiation at a temperature of 200 K.[1] A multi-scan absorption correction was
applied.[1]

The crystal structure was solved using SHELXS97 and refined with SHELXL97.[1] All hydrogen
atoms were located in a difference map and refined using a riding model.[1]

The experimental workflow for the crystal structure determination is illustrated in the following

diagram:
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Experimental workflow for the crystal structure analysis.

Molecular and Crystal Structure

The molecule of 2,4,6-Trifluoroaniline exhibits non-crystallographic mirror symmetry.[1] The
bond lengths within the molecule are within the expected ranges.[1] However, the C-C-C bond
angles in the aromatic ring show deviations of up to 5° from the ideal 120°.[1] The angles at the
carbon atoms bonded to fluorine are larger than 120°, while the smallest angle is at the carbon
atom bonded to the amino group.[1]

In the crystal, intermolecular H---F and H---N contacts are observed.[1] These interactions link
the molecules into sheets.[1] Specifically, the hydrogen atoms of the amino group form
hydrogen bonds with the nitrogen and one of the ortho-fluorine atoms of neighboring

molecules.[1]

Table 2: Hydrogen-bond geometry (A, °)[1]

D—H--A D—H H--A D--A D—H--A
N1—H71---N1! 0.90 2.26 3.110 (3) 157
N1—H72--F3"  0.88 2.31 3.086 (2) 147

Symmetry codes:
(i) -x+3/2, -y, z-
1/2; (i) -x+1/2, -
y, z-1/2

The network of these intermolecular interactions plays a crucial role in the packing of the
molecules in the crystal lattice, leading to the formation of sheets with surfaces composed of
the hydrophobic phenyl rings.[1]

The following diagram illustrates the key intermolecular interactions in the crystal structure of
2,4,6-Trifluoroaniline:
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Key intermolecular hydrogen bonds in 2,4,6-Trifluoroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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